1-Chloro-5,7-dimethoxyisoquinoline
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Overview
Description
1-Chloro-5,7-dimethoxyisoquinoline is an organic compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol It is a derivative of isoquinoline, characterized by the presence of a chlorine atom and two methoxy groups attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5,7-dimethoxyisoquinoline typically involves the chlorination of 5,7-dimethoxyisoquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{5,7-dimethoxyisoquinoline} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoquinoline ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydroisoquinolines.
Scientific Research Applications
1-Chloro-5,7-dimethoxyisoquinoline has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-5,7-dimethoxyisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile.
Comparison with Similar Compounds
1-Chloroisoquinoline: Lacks the methoxy groups, making it less polar and potentially less reactive.
5,7-Dimethoxyisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-Bromo-5,7-dimethoxyisoquinoline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness: 1-Chloro-5,7-dimethoxyisoquinoline is unique due to the combination of the chlorine atom and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-chloro-5,7-dimethoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-8(10(6-7)15-2)3-4-13-11(9)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGITNZIHLQWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2Cl)C(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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